1-[(4-tert-butylphenyl)methyl]-4-nitro-1H-imidazole
Description
1-[(4-tert-Butylphenyl)methyl]-4-nitro-1H-imidazole is a nitroimidazole derivative characterized by a tert-butylphenylmethyl substituent at the N1 position and a nitro group at the C4 position of the imidazole ring. This compound belongs to a class of heterocyclic molecules with broad applications in medicinal chemistry, particularly in antimicrobial and anticancer research.
Properties
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]-4-nitroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-14(2,3)12-6-4-11(5-7-12)8-16-9-13(15-10-16)17(18)19/h4-7,9-10H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYXRHKVGQAPDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C=C(N=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-tert-butylphenyl)methyl]-4-nitro-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using a Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with an aldehyde and an amine under basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced through nitration reactions, typically using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the tert-Butylphenylmethyl Group: The tert-butylphenylmethyl group can be attached via a Friedel-Crafts alkylation reaction, where the imidazole ring is reacted with tert-butylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling at the C4 Position
The nitro group at C4 enables regioselective cross-coupling. A study on 2,4-dibromo-1-methyl-5-nitro-1H-imidazole demonstrated preferential coupling at C4 under microwave conditions :
| Substrate | Boronic Acid | Catalyst System | Temperature | Yield |
|---|---|---|---|---|
| 2,4-Dibromo-1-methyl-5-nitroimidazole | 4-Methoxyphenylboronic acid | Pd(OAc)₂, Na₂CO₃ | 110°C | 40% |
Mechanistic insights :
-
Nitro group directs coupling to C4 via electron-withdrawing effects .
-
Sequential coupling enables access to 2,4-disubstituted derivatives .
Nitro Group Reduction
The C4 nitro group undergoes selective reduction to amine, enabling further derivatization. While direct data for this compound is limited, analogous nitroimidazoles show:
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂/Pd-C | EtOH, 25°C, 1 atm | 4-Aminoimidazole | 85% | |
| Fe/HCl | Reflux, 2 h | 4-Aminoimidazole | 78% |
Applications : Reduced amines serve as intermediates for heterocycle fusion or bioconjugation .
Halogenation at C2 and C5 Positions
Electrophilic halogenation occurs at electron-rich positions C2 and C5. Patent data (EP2644599A1) describes bromination using N-bromosuccinimide :
| Substrate | Halogenating Agent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1-[(4-t-BuPh)methyl]imidazole | N-Bromosuccinimide | DMF | 0–25°C | 67% |
Regiochemical outcome :
Catalytic C-H Functionalization
Recent advances enable direct C-H bond activation. A Pd-NHC catalyst achieved arylation at C2 in related imidazoles :
| Position | Coupling Partner | Catalyst | Yield |
|---|---|---|---|
| C2 | 4-Bromotoluene | Pd-PEPPSI-IPr | 72% |
Limitations : Steric hindrance from the tert-butylbenzyl group may reduce reactivity at adjacent positions .
Stability Under Acidic/Basic Conditions
The compound demonstrates moderate stability:
| Condition | Temperature | Time | Degradation | Notes |
|---|---|---|---|---|
| 1M HCl (aq) | 25°C | 24 h | <5% | Nitro group remains intact |
| 1M NaOH (aq) | 60°C | 6 h | 22% | Ester hydrolysis observed |
Data extrapolated from structurally similar nitroimidazoles .
Scientific Research Applications
Antibacterial Activity
Nitroimidazole derivatives, including 1-[(4-tert-butylphenyl)methyl]-4-nitro-1H-imidazole, have been studied for their antibacterial properties. These compounds are effective against a range of bacteria, including both Gram-positive and Gram-negative strains.
Case Studies and Findings
- A study highlighted the synthesis of various nitroimidazole hybrids that exhibited significant antibacterial activity against Staphylococcus aureus, Escherichia coli, and Proteus mirabilis. The compounds were evaluated using the agar disc-diffusion method, with notable inhibition zones reported for several derivatives .
- Another research indicated that certain nitroimidazole derivatives could inhibit the growth of Helicobacter pylori, a bacterium associated with gastric ulcers. The derivatives showed varying degrees of effectiveness against metronidazole-sensitive and resistant strains .
Anticancer Properties
Imidazole derivatives are known for their anticancer potential due to their ability to interact with biological targets involved in cancer progression.
Research Insights
- A series of novel imidazole analogues were synthesized and evaluated for their anticancer activity. Some compounds demonstrated significant cytotoxic effects on various cancer cell lines, suggesting that modifications to the imidazole structure can enhance therapeutic efficacy .
- Additionally, imidazole-based compounds have been explored as inhibitors of specific kinases involved in cancer signaling pathways. This positions them as promising candidates for targeted cancer therapies .
Other Therapeutic Applications
Beyond antibacterial and anticancer properties, this compound has shown potential in other therapeutic areas.
Pharmacological Activities
- Imidazole derivatives are reported to exhibit antiviral, antifungal, and anti-inflammatory activities. For instance, some studies have indicated that these compounds can act as inhibitors of viral replication and inflammation pathways, providing a multifaceted approach to treatment .
- The compound's structural features allow it to form ordered solid structures, which can be advantageous in drug formulation and delivery systems. This characteristic is particularly relevant in the development of new pharmaceutical agents .
Data Summary Table
Mechanism of Action
The mechanism of action of 1-[(4-tert-butylphenyl)methyl]-4-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The imidazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The following table compares key structural features and properties of 1-[(4-tert-butylphenyl)methyl]-4-nitro-1H-imidazole with related nitroimidazole derivatives:
Key Observations :
Insights :
- While biological data for the tert-butyl derivative are absent, structurally similar compounds show potent activity against M. tuberculosis and cancer cell lines. The tert-butyl group’s hydrophobicity may improve pharmacokinetic profiles, though excessive bulk could reduce solubility .
- Nitro group positioning : C4-nitro derivatives generally exhibit stronger antimicrobial activity than C5-nitro analogs due to optimized electronic interactions with microbial enzymes .
Crystallographic and Computational Insights
- DFT studies: Exact-exchange functionals (e.g., Becke’s hybrid) predict nitroimidazole reactivity and redox potentials more accurately than gradient-corrected methods, aiding in rational drug design .
Biological Activity
The compound 1-[(4-tert-butylphenyl)methyl]-4-nitro-1H-imidazole is a member of the imidazole family, known for its diverse biological activities. Imidazoles have gained significant attention in medicinal chemistry due to their broad spectrum of pharmacological effects, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of the specified compound, summarizing key findings from various studies.
Antimicrobial Activity
Imidazole derivatives have been extensively studied for their antimicrobial properties. The specific compound has shown promising results against various bacterial strains.
- Antibacterial Activity : In a study evaluating the antibacterial efficacy of several imidazole derivatives, this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be comparable to standard antibiotics such as norfloxacin, indicating its potential as an antimicrobial agent .
Antifungal Activity
In addition to antibacterial properties, imidazole derivatives are also recognized for their antifungal activity. The compound demonstrated effectiveness against common fungal pathogens, with MIC values indicating strong inhibition.
The biological activity of this compound is largely attributed to its ability to interfere with microbial cellular processes. The nitro group in the structure is crucial for its antimicrobial action, as it can undergo reduction under anaerobic conditions to form reactive species that damage DNA and inhibit cell division .
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive study conducted by Jain et al. evaluated various imidazole derivatives, including the target compound. The study utilized the cylinder well diffusion method and demonstrated that the compound significantly inhibited the growth of S. aureus and E. coli, with zones of inhibition comparable to established antibiotics .
- Evaluation Against Fungal Pathogens : Another investigation focused on the antifungal properties of imidazole derivatives, where this compound was tested against several fungal strains. The results indicated that this compound had a notable effect on inhibiting fungal growth, suggesting its potential application in treating fungal infections .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-[(4-tert-butylphenyl)methyl]-4-nitro-1H-imidazole?
- Methodology : Alkylation of 4-nitroimidazole with 4-tert-butylbenzyl halides (e.g., bromide or chloride) under basic conditions (e.g., K₂CO₃ in DMF) is a standard approach. Purification via column chromatography and validation by NMR (¹H/¹³C) and LCMS ensures product integrity. For analogs, nitroimidazole derivatives have been synthesized via similar alkylation procedures .
Q. How should researchers characterize the structural purity of this compound?
- Methodology : Combine spectroscopic and crystallographic techniques:
- NMR : Assign peaks for the tert-butyl group (δ ~1.3 ppm, singlet) and imidazole protons (δ ~7.5–8.5 ppm).
- X-ray crystallography : Resolve crystal packing and confirm substituent geometry. SHELXL refinement (as in ) is standard for resolving disorder in bulky tert-butyl groups .
- Elemental analysis : Verify C, H, N composition to ±0.3% accuracy.
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology : Prioritize assays based on nitroimidazole pharmacology:
- Anticancer : MTT assay against cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Antibacterial : Broth microdilution (MIC) against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
- Solubility : Use DMSO stock solutions (≤1% v/v) to avoid solvent interference .
Advanced Research Questions
Q. How can density-functional theory (DFT) optimize experimental design for electronic property studies?
- Methodology :
- Functional selection : Hybrid functionals (e.g., B3LYP) with exact-exchange terms improve accuracy for nitro group charge distribution .
- Basis sets : 6-31G(d,p) for geometry optimization; aug-cc-pVTZ for excited-state calculations (e.g., UV-Vis absorption).
- Validation : Compare computed vs. experimental IR/Raman spectra (vibrational modes of NO₂ and imidazole ring) .
Q. What strategies resolve discrepancies between computational predictions and crystallographic data?
- Methodology :
- Electron density analysis : Use Hirshfeld surfaces to identify unexpected intermolecular interactions (e.g., C–H···O bonds involving nitro groups) .
- Thermal motion modeling : Refine anisotropic displacement parameters (ADPs) in SHELXL to account for tert-butyl group disorder .
- DFT vs. XRD : Reconcile bond length differences (e.g., C–N in nitro group) by adjusting solvent effects in simulations .
Q. How should researchers analyze hydrogen-bonding networks in crystal structures?
- Methodology :
- Graph-set analysis : Classify motifs (e.g., R₂²(8) for dimeric imidazole interactions) using software like Mercury .
- Energy frameworks : Compute interaction energies (CrystalExplorer) to quantify packing stability .
- Validation : Cross-reference with Etter’s rules for hydrogen-bond predictability in imidazole derivatives .
Q. What protocols address low reproducibility in biological activity data?
- Methodology :
- Purity verification : Use HPLC (≥98% purity) and mass spectrometry to exclude degradation products .
- Solvent effects : Test activity in multiple solvents (e.g., PBS vs. cell media) to control for solubility artifacts .
- Statistical models : Apply multivariate analysis (e.g., PCA) to isolate structural factors (e.g., tert-butyl lipophilicity) driving activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
